molecular formula C11H19NO2 B14376119 4,4-Dimethyl-3-(morpholin-4-yl)pent-2-enal CAS No. 88652-90-8

4,4-Dimethyl-3-(morpholin-4-yl)pent-2-enal

Cat. No.: B14376119
CAS No.: 88652-90-8
M. Wt: 197.27 g/mol
InChI Key: DSQCJNWCMVMQED-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-(morpholin-4-yl)pent-2-enal is an organic compound that features a morpholine ring attached to a pentenal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3-(morpholin-4-yl)pent-2-enal typically involves the reaction of a suitable aldehyde with morpholine under controlled conditions. One common method involves the use of formaldehyde and morpholine in a solvent such as ethanol, with the reaction mixture being heated to around 60°C . The product is then isolated by precipitation and filtration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-(morpholin-4-yl)pent-2-enal can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the morpholine ring.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4,4-Dimethyl-3-(morpholin-4-yl)pent-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3-(morpholin-4-yl)pent-2-enal involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-3-(morpholin-4-yl)pent-2-enal is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

88652-90-8

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

4,4-dimethyl-3-morpholin-4-ylpent-2-enal

InChI

InChI=1S/C11H19NO2/c1-11(2,3)10(4-7-13)12-5-8-14-9-6-12/h4,7H,5-6,8-9H2,1-3H3

InChI Key

DSQCJNWCMVMQED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=CC=O)N1CCOCC1

Origin of Product

United States

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